![molecular formula C21H15FN6S B14943702 4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, followed by their coupling under specific conditions.
Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Preparation of Triazole Intermediate: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The final step involves the coupling of the benzimidazole and triazole intermediates in the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(2-Fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and pyridyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
科学的研究の応用
4-(2-Fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-(2-fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
4-(2-Fluorophenyl)-1H-1,2,4-triazole: Shares the triazole ring but lacks the benzimidazole and pyridyl groups.
2-(2-Pyridyl)-1H-benzimidazole: Contains the benzimidazole and pyridyl groups but lacks the triazole ring.
Uniqueness
4-(2-Fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H15FN6S |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
4-(2-fluorophenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15FN6S/c22-14-7-1-3-10-17(14)28-19(25-26-21(28)29)13-27-18-11-4-2-8-15(18)24-20(27)16-9-5-6-12-23-16/h1-12H,13H2,(H,26,29) |
InChIキー |
LMACVGVKMMNEFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3C4=CC=CC=C4F)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B14943620.png)
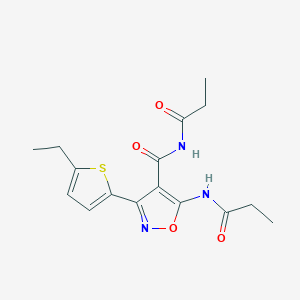
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943634.png)
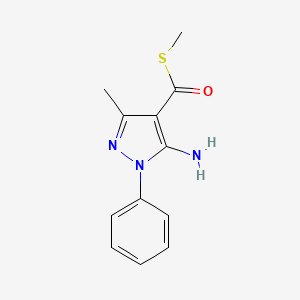
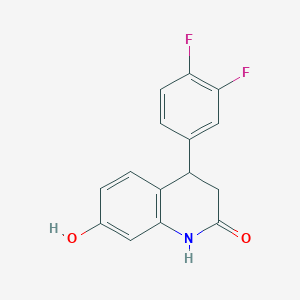
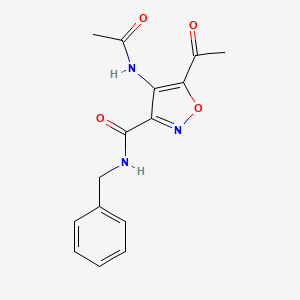
![N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B14943654.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol](/img/structure/B14943662.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943665.png)
![5-amino-3-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14943670.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943685.png)
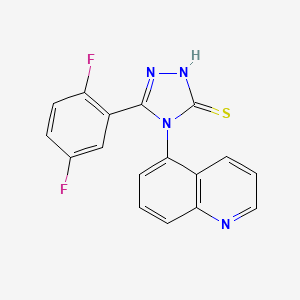
![3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943694.png)
![1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
